![molecular formula C4H7BrO B1330396 3-Bromo-2-butanone CAS No. 814-75-5](/img/structure/B1330396.png)
3-Bromo-2-butanone
Overview
Description
3-Bromo-2-butanone, also known as 3-bromobutan-2-one, is a chemical compound with the molecular formula C4H7BrO . It is involved in the preparation of o-isopropyl S-3-oxobutan-2-yl dithiocarbonate by reaction with potassium o-isopropylxanthate .
Synthesis Analysis
The synthesis of 3-Bromo-2-butanone involves a sequence of reactions. One method involves the preparation of o-isopropyl S-3-oxobutan-2-yl dithiocarbonate by reaction with potassium o-isopropylxanthate . Another method involves a sequence of reactions starting from 2-butanone .Molecular Structure Analysis
The molecular structure of 3-Bromo-2-butanone consists of four carbon atoms, seven hydrogen atoms, one bromine atom, and one oxygen atom . The IUPAC Standard InChI is InChI=1S/C4H7BrO/c1-3(5)4(2)6/h3H,1-2H3 .Chemical Reactions Analysis
3-Bromo-2-butanone is involved in the preparation of o-isopropyl S-3-oxobutan-2-yl dithiocarbonate by reaction with potassium o-isopropylxanthate . This compound, upon treatment with sulfuric acid, gives 4,5-dimethyl-1,3-dithiol-2-one .Physical And Chemical Properties Analysis
3-Bromo-2-butanone has a molecular weight of 151.00 g/mol . It is a flammable liquid and vapor . More detailed physical and chemical properties are not available in the sources.Scientific Research Applications
Synthesis of N-(4,5-Dimethyl-1H-imidazol-2-yl)acetamide
3-Bromo-2-butanone can react with N-acetylguanidine under acidic conditions to synthesize N-(4,5-Dimethyl-1H-imidazol-2-yl)acetamide, which is a compound of interest in medicinal chemistry for its potential biological activities .
Preparation of Oxazole Derivatives
This compound is used in the silver triflate catalyzed cyclization reaction with various amides to prepare oxazole derivatives. Oxazoles are important heterocyclic compounds that have various applications in pharmaceuticals and agrochemicals .
Production of o-Isopropyl S-3-oxobutan-2-yl Dithiocarbonate
3-Bromo-2-butanone is involved in the preparation of o-isopropyl S-3-oxobutan-2-yl dithiocarbonate by reaction with potassium o-isopropylxanthate. This intermediate can further undergo reactions to produce other valuable chemicals .
Synthesis of 4,5-Dimethyl-1,3-dithiol-2-one
When treated with sulfuric acid, the previously mentioned dithiocarbonate yields 4,5-dimethyl-1,3-dithiol-2-one, a compound that has potential applications in organic synthesis as a building block for more complex molecules .
Stabilization with Magnesium Oxide
In its commercial form, 3-Bromo-2-butanone is often stabilized with magnesium oxide (MgO) to prevent decomposition and extend shelf life, which is crucial for its use in various research applications .
Research on Molecular Interactions
3-Bromo-2-butanone can also be used to study molecular interactions and mechanisms. Its reactivity with various compounds makes it a valuable tool for understanding chemical processes at a molecular level.
MilliporeSigma - 3-Bromo-2-butanone Thermo Fisher Scientific - 3-Bromo-2-butanone VWR - 3-Bromobutanone 97% stabilized
Safety and Hazards
3-Bromo-2-butanone is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage . It is advised to avoid contact with skin and eyes, not to breathe mist/vapors/spray, and to keep away from open flames, hot surfaces, and sources of ignition .
Mechanism of Action
Target of Action
3-Bromo-2-butanone, also known as 2-Butanone, 3-bromo-, is a chemical compound with the formula C4H7BrO
Mode of Action
For instance, they can undergo nucleophilic substitution reactions with amines or alcohols, potentially modifying the function of biomolecules .
Biochemical Pathways
3-Bromo-2-butanone can be involved in the synthesis of various compounds. For example, it can react with potassium o-isopropylxanthate to form o-isopropyl S-3-oxobutan-2-yl dithiocarbonate . This compound, upon treatment with sulfuric acid, gives 4,5-dimethyl-1,3-dithiol-2-one
Pharmacokinetics
Its molecular weight (151002 g/mol ) suggests that it could potentially be absorbed in the body. The presence of a bromine atom might influence its distribution and metabolism, as halogenated compounds can be lipophilic and may accumulate in fatty tissues. The compound’s elimination could involve metabolic reactions followed by renal excretion, but specific studies are needed to confirm these hypotheses.
properties
IUPAC Name |
3-bromobutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c1-3(5)4(2)6/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBOUFHCTIFWHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883587 | |
Record name | 2-Butanone, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-butanone | |
CAS RN |
814-75-5 | |
Record name | 3-Bromo-2-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=814-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butanone, 3-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butanone, 3-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butanone, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromobutan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.276 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary biological target of 3-Bromo-2-butanone and how does it affect this target?
A1: 3-Bromo-2-butanone acts as an affinity label for Ribulosebisphosphate carboxylase (RuBisCO), an enzyme crucial for carbon fixation in photosynthesis. [, ] It irreversibly inactivates RuBisCO by modifying an amino acid residue within the enzyme's active site. [, ] This inactivation is prevented by the presence of RuBisCO's natural substrate, ribulose 1,5-bisphosphate, indicating competition for the active site. [, ]
Q2: How was 3-Bromo-2-butanone used to study the structure of RuBisCO?
A2: Researchers utilized a radioactively labeled version of 3-Bromo-2-butanone ((32)P-labeled reagent) to identify the specific amino acid residue modified within RuBisCO's active site. [] By comparing autoradiograms of peptide maps from carboxylase treated with the labeled reagent in the presence and absence of its substrate, researchers determined that inactivation resulted from the modification of a single, specific amino acid residue. []
Q3: Beyond its use in studying RuBisCO, what other applications does 3-Bromo-2-butanone have in chemical synthesis?
A3: 3-Bromo-2-butanone serves as a useful reagent in organic synthesis, particularly in reactions with 2-aminopyridines. [] It reacts with 2-aminopyridines to form a mixture of products, including imidazo[1,2-a]pyridines (major product) and adducts resulting from substitution on the exocyclic nitrogen atom. []
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